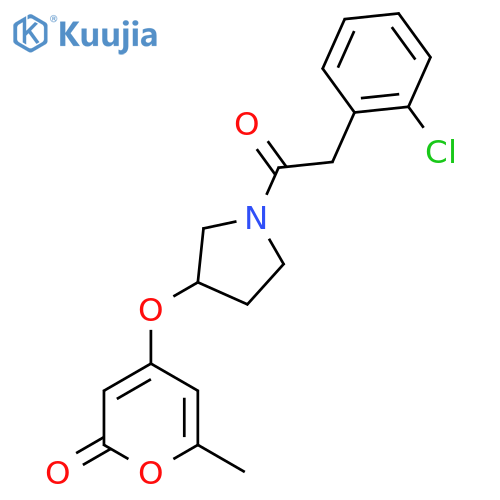Cas no 1705200-14-1 (4-((1-(2-(2-chlorophenyl)acetyl)pyrrolidin-3-yl)oxy)-6-methyl-2H-pyran-2-one)

1705200-14-1 structure
商品名:4-((1-(2-(2-chlorophenyl)acetyl)pyrrolidin-3-yl)oxy)-6-methyl-2H-pyran-2-one
4-((1-(2-(2-chlorophenyl)acetyl)pyrrolidin-3-yl)oxy)-6-methyl-2H-pyran-2-one 化学的及び物理的性質
名前と識別子
-
- 4-[1-[2-(2-chlorophenyl)acetyl]pyrrolidin-3-yl]oxy-6-methylpyran-2-one
- F6473-7561
- 1705200-14-1
- 4-({1-[2-(2-chlorophenyl)acetyl]pyrrolidin-3-yl}oxy)-6-methyl-2H-pyran-2-one
- 4-((1-(2-(2-chlorophenyl)acetyl)pyrrolidin-3-yl)oxy)-6-methyl-2H-pyran-2-one
- AKOS025102013
-
- インチ: 1S/C18H18ClNO4/c1-12-8-15(10-18(22)23-12)24-14-6-7-20(11-14)17(21)9-13-4-2-3-5-16(13)19/h2-5,8,10,14H,6-7,9,11H2,1H3
- InChIKey: MDKRBCWYBSVOFN-UHFFFAOYSA-N
- ほほえんだ: ClC1C=CC=CC=1CC(N1CCC(C1)OC1=CC(=O)OC(C)=C1)=O
計算された属性
- せいみつぶんしりょう: 347.0924357g/mol
- どういたいしつりょう: 347.0924357g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 0
- 水素結合受容体数: 4
- 重原子数: 24
- 回転可能化学結合数: 4
- 複雑さ: 571
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 1
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 55.8Ų
- 疎水性パラメータ計算基準値(XlogP): 2.8
4-((1-(2-(2-chlorophenyl)acetyl)pyrrolidin-3-yl)oxy)-6-methyl-2H-pyran-2-one 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| Life Chemicals | F6473-7561-10mg |
4-({1-[2-(2-chlorophenyl)acetyl]pyrrolidin-3-yl}oxy)-6-methyl-2H-pyran-2-one |
1705200-14-1 | 90%+ | 10mg |
$79.0 | 2023-05-17 | |
| Life Chemicals | F6473-7561-15mg |
4-({1-[2-(2-chlorophenyl)acetyl]pyrrolidin-3-yl}oxy)-6-methyl-2H-pyran-2-one |
1705200-14-1 | 90%+ | 15mg |
$89.0 | 2023-05-17 | |
| Life Chemicals | F6473-7561-5μmol |
4-({1-[2-(2-chlorophenyl)acetyl]pyrrolidin-3-yl}oxy)-6-methyl-2H-pyran-2-one |
1705200-14-1 | 90%+ | 5μl |
$63.0 | 2023-05-17 | |
| Life Chemicals | F6473-7561-3mg |
4-({1-[2-(2-chlorophenyl)acetyl]pyrrolidin-3-yl}oxy)-6-methyl-2H-pyran-2-one |
1705200-14-1 | 90%+ | 3mg |
$63.0 | 2023-05-17 | |
| Life Chemicals | F6473-7561-75mg |
4-({1-[2-(2-chlorophenyl)acetyl]pyrrolidin-3-yl}oxy)-6-methyl-2H-pyran-2-one |
1705200-14-1 | 90%+ | 75mg |
$208.0 | 2023-05-17 | |
| Life Chemicals | F6473-7561-5mg |
4-({1-[2-(2-chlorophenyl)acetyl]pyrrolidin-3-yl}oxy)-6-methyl-2H-pyran-2-one |
1705200-14-1 | 90%+ | 5mg |
$69.0 | 2023-05-17 | |
| Life Chemicals | F6473-7561-30mg |
4-({1-[2-(2-chlorophenyl)acetyl]pyrrolidin-3-yl}oxy)-6-methyl-2H-pyran-2-one |
1705200-14-1 | 90%+ | 30mg |
$119.0 | 2023-05-17 | |
| Life Chemicals | F6473-7561-100mg |
4-({1-[2-(2-chlorophenyl)acetyl]pyrrolidin-3-yl}oxy)-6-methyl-2H-pyran-2-one |
1705200-14-1 | 90%+ | 100mg |
$248.0 | 2023-05-17 | |
| Life Chemicals | F6473-7561-20μmol |
4-({1-[2-(2-chlorophenyl)acetyl]pyrrolidin-3-yl}oxy)-6-methyl-2H-pyran-2-one |
1705200-14-1 | 90%+ | 20μl |
$79.0 | 2023-05-17 | |
| Life Chemicals | F6473-7561-2μmol |
4-({1-[2-(2-chlorophenyl)acetyl]pyrrolidin-3-yl}oxy)-6-methyl-2H-pyran-2-one |
1705200-14-1 | 90%+ | 2μl |
$57.0 | 2023-05-17 |
4-((1-(2-(2-chlorophenyl)acetyl)pyrrolidin-3-yl)oxy)-6-methyl-2H-pyran-2-one 関連文献
-
P. Motamedi,K. Cadien RSC Adv., 2015,5, 57865-57874
-
Hong Xu,Ke Ni,Xiaokun Li,Guangzong Fang,Guohong Fan RSC Adv., 2017,7, 51403-51410
-
Ahmad Khoraamabadi-zad,Mohammad Azadmanesh,Roya Karamian,Mostafa Asadbegy,Maryam Akbari RSC Adv., 2014,4, 47721-47725
-
Weizhen Yao,Yulin Meng,Xianglin Liu,Zhanguo Wang CrystEngComm, 2021,23, 2360-2366
-
Mark E. Light,Michael B. Hursthouse,Daniel J. Price Dalton Trans., 2011,40, 2983-2994
1705200-14-1 (4-((1-(2-(2-chlorophenyl)acetyl)pyrrolidin-3-yl)oxy)-6-methyl-2H-pyran-2-one) 関連製品
- 2138421-48-2(3-amino-N-cyclobutyl-N-methyl-N-propylbenzene-1-sulfonoimidamide)
- 1421258-65-2(Fmoc-(R)-3-Amino-4-(4-methoxy-phenyl)-butyric acid)
- 379254-42-9(4-{(4-methyl-4H-1,2,4-triazol-3-yl)sulfanylmethyl}benzohydrazide)
- 2171464-62-1(4-cyano-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-5,5,5-trifluoropentanoic acid)
- 2034353-56-3(methyl 3,4-diethoxy-5-{6-methyl-4-oxo-4H,5H-1,2,3triazolo1,5-apyrazine-3-amido}benzoate)
- 26464-05-1(2-Bromo-3-methylbutyrylbromide)
- 2171706-77-5(1-4-({(9H-fluoren-9-yl)methoxycarbonyl}amino)but-2-ynoyl-3,3-dimethylazetidine-2-carboxylic acid)
- 2172252-34-3(1-(2,2,2-trifluoroethyl)-1H-pyrazole-5-sulfonyl chloride)
- 394227-98-6(N-5-(2H-1,3-benzodioxol-5-yl)-1,3-thiazol-2-yl-2,5-dichlorothiophene-3-carboxamide)
- 2098022-83-2(2-(4-(furan-3-yl)-1H-pyrazol-1-yl)-N-methylethan-1-amine)
推奨される供給者
Hangzhou Runyan Pharmaceutical Technology Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量

Shandong Feiyang Chemical Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量

Handan Zechi Trading Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量
Wuhan ChemNorm Biotech Co.,Ltd.
ゴールドメンバー
中国のサプライヤー
試薬

Tiancheng Chemical (Jiangsu) Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量